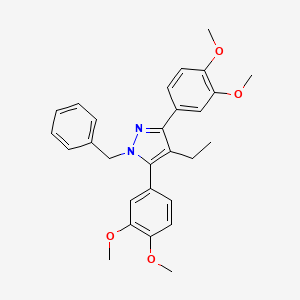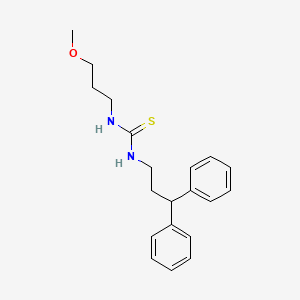![molecular formula C20H15F2N3O B14926459 3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926459.png)
3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, a furyl group, and a phenyl group
Méthodes De Préparation
The synthesis of 3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropyl group: This step typically involves a cyclopropanation reaction using reagents such as diazomethane.
Addition of the difluoromethyl group: This can be accomplished through a difluoromethylation reaction using reagents like difluoromethyl iodide.
Incorporation of the furyl group: This step may involve a coupling reaction with a furyl-containing reagent.
Attachment of the phenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, or it could activate a receptor by mimicking the action of a natural ligand. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE can be compared with other similar compounds, such as:
3-CYCLOPROPYL-4-(FLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound differs by having a fluoromethyl group instead of a difluoromethyl group.
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound has a thienyl group instead of a furyl group.
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound has a methyl group instead of a phenyl group.
Propriétés
Formule moléculaire |
C20H15F2N3O |
|---|---|
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H15F2N3O/c21-19(22)14-11-15(16-7-4-10-26-16)23-20-17(14)18(12-8-9-12)24-25(20)13-5-2-1-3-6-13/h1-7,10-12,19H,8-9H2 |
Clé InChI |
SLROPUBAGYQHHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CO4)C(F)F)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B14926379.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926385.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14926392.png)
![N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926394.png)
![1,1-dibenzyl-3-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B14926408.png)
![Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B14926409.png)
![1-(difluoromethyl)-5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14926431.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926453.png)


![N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926470.png)
![1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926472.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14926476.png)

